REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:6]=[C:7]([S:13](Cl)(=O)=O)[C:8]([CH3:12])=[CH:9][C:10]=1[F:11])[C:2]([CH3:4])=[O:3].II>C(O)(=O)C>[NH:1]([C:5]1[C:10]([F:11])=[CH:9][C:8]([CH3:12])=[C:7]([SH:13])[CH:6]=1)[C:2]([CH3:4])=[O:3]
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Name
|
3-Acetamino-4-fluoro-6-methyl-phenylsulfonylchloride
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Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C=1C=C(C(=CC1F)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
Red phosphorus
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
II
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The acetic acid was removed under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)C)C=1C(=CC(=C(C1)S)C)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |